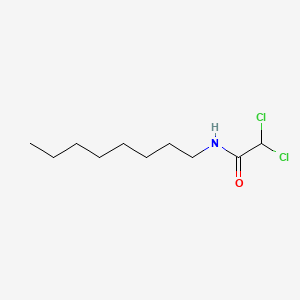
Acetamide, 2,2-dichloro-N-octyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, 2,2-dichloro-N-octyl- is an organic compound with the molecular formula C10H19Cl2NO It is a derivative of acetamide, where two chlorine atoms and an octyl group are attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2,2-dichloro-N-octyl- typically involves the reaction of octylamine with dichloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include maintaining a low temperature to control the exothermic nature of the reaction.
Industrial Production Methods: In an industrial setting, the production of Acetamide, 2,2-dichloro-N-octyl- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is purified through distillation or recrystallization techniques.
Types of Reactions:
Oxidation: Acetamide, 2,2-dichloro-N-octyl- can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: This compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines or other reduced compounds.
Substitution: Formation of substituted acetamides with different functional groups.
科学研究应用
Acetamide, 2,2-dichloro-N-octyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of Acetamide, 2,2-dichloro-N-octyl- involves its interaction with specific molecular targets. It can inhibit certain enzymes or disrupt cellular processes by binding to specific receptors or proteins. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
相似化合物的比较
2,2-Dichloroacetamide: Similar structure but without the octyl group.
N-Octylacetamide: Similar structure but without the dichloro substitution.
2,2-Dichloro-N-methylacetamide: Similar structure with a methyl group instead of an octyl group.
Uniqueness: Acetamide, 2,2-dichloro-N-octyl- is unique due to the presence of both dichloro and octyl groups, which impart distinct chemical properties and potential applications. The combination of these groups makes it a versatile compound for various research and industrial applications.
生物活性
Acetamide, 2,2-dichloro-N-octyl- (CAS No. 5326-91-0) is an organic compound with significant biological activity attributed to its unique structural characteristics. This article delves into its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Structural Characteristics
Acetamide, 2,2-dichloro-N-octyl- has the molecular formula C10H22Cl2N2O. Its structure includes:
- Amine Group : Facilitates hydrogen bonding with biological targets.
- Octyl Group : Enhances hydrophobic interactions.
- Dichloro Substituents : Contributes to its reactivity and biological interactions.
These features make it a candidate for various pharmacological applications, particularly in antimicrobial activity.
Antimicrobial Properties
Research indicates that acetamide derivatives exhibit potent antimicrobial activity. The presence of chlorine atoms significantly enhances this activity. For instance, studies have shown that:
- Minimum Inhibitory Concentration (MIC) : The MIC of acetamide derivatives against Klebsiella pneumoniae was evaluated, revealing that compounds with chlorine substituents had improved antibacterial effects compared to their non-chlorinated counterparts .
- Time-Kill Kinetics : A compound similar to acetamide, 2,2-dichloro-N-octyl-, demonstrated bactericidal activity against K. pneumoniae, achieving a significant reduction in colony-forming units (CFU) within hours of exposure .
Cytotoxicity and Safety Profiles
The cytotoxicity of acetamide derivatives has been assessed through various studies. Results indicate favorable safety profiles for future in vivo tests. For example:
- A study evaluating the cytotoxic effects of acetamide derivatives found that while some showed moderate toxicity, others were deemed safe for further pharmacological exploration .
Comparative Analysis with Related Compounds
To contextualize the biological activity of acetamide, 2,2-dichloro-N-octyl-, a comparison with structurally similar compounds is essential. The following table summarizes key differences:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Acetamide, N-octyl | Lacks amino group | Less reactive due to absence of amino group |
| N-Methylacetamide | Contains a methyl group instead of octyl | More polar; different solubility characteristics |
| N,N-Dimethylacetamide | Features two methyl groups | More polar; lower hydrophobicity compared to acetamide, 2,2-dichloro-N-octyl- |
Case Studies and Research Findings
- Study on Antibacterial Activity : A comprehensive study evaluated thirteen different acetamides using agar diffusion methodology. The results showed inhibition zones ranging from 7 to 36 mm against various bacterial strains including E. coli and S. aureus, indicating strong antibacterial potential across the board .
- Mechanism of Action : The addition of chlorine atoms in acetamides has been linked to enhanced binding affinity to bacterial enzymes such as penicillin-binding proteins, promoting cell lysis and increasing the efficacy of these compounds as antimicrobial agents .
- Pharmacokinetic Profiles : Acetamide derivatives have shown promising pharmacokinetic properties suitable for oral administration, highlighting their potential for therapeutic applications in treating bacterial infections .
属性
CAS 编号 |
5326-91-0 |
|---|---|
分子式 |
C10H19Cl2NO |
分子量 |
240.17 g/mol |
IUPAC 名称 |
2,2-dichloro-N-octylacetamide |
InChI |
InChI=1S/C10H19Cl2NO/c1-2-3-4-5-6-7-8-13-10(14)9(11)12/h9H,2-8H2,1H3,(H,13,14) |
InChI 键 |
RLDWTQBDTBLVNR-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCNC(=O)C(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















